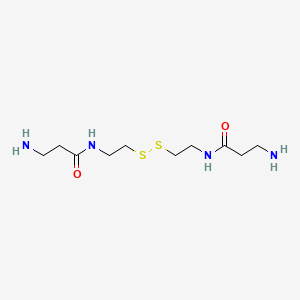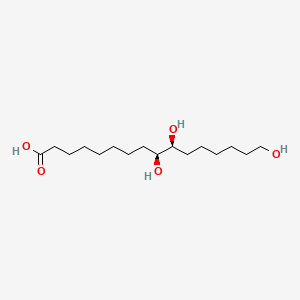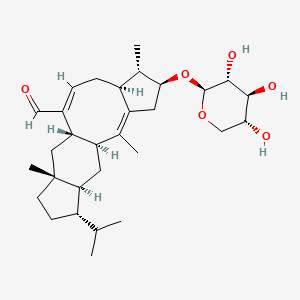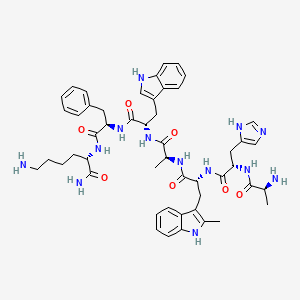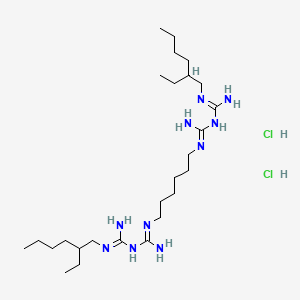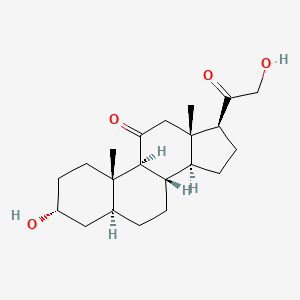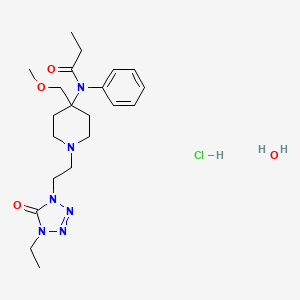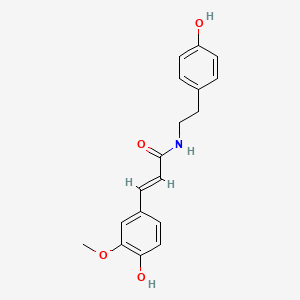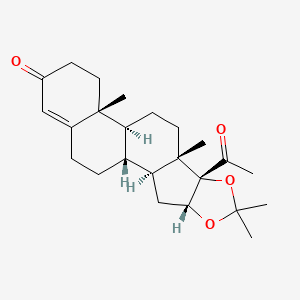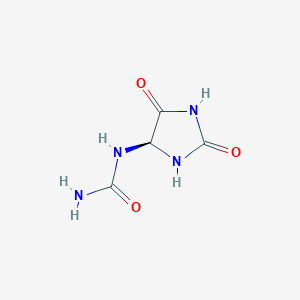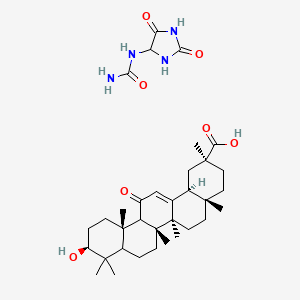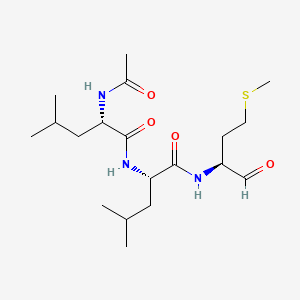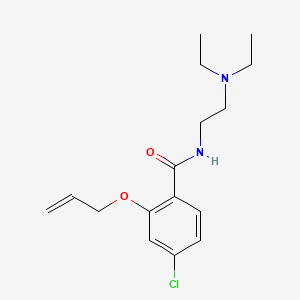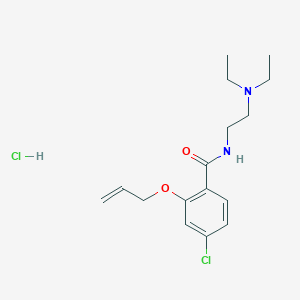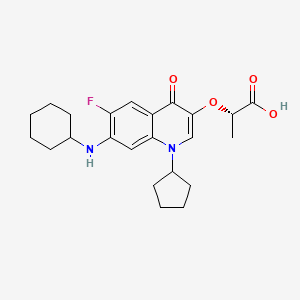
Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ASP-1645 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The propanoic acid derivative, with its molecular similarity to fluoroquinolone antibiotics, is a prospective scaffold for creating antimicrobial drugs. Its efficacy against microbial resistance highlights its potential in modern medicinal chemistry (Zubkov et al., 2016). Additionally, other compounds with a similar structure have been noted for their potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of potential uses in antibacterial therapies (Jung et al., 2001).
Photodegradation and Stability Studies
Photodegradation studies of similar compounds, such as ciprofloxacin, have identified major decomposition products, providing insights into the stability and degradation pathways of these compounds. Such studies are essential for understanding the behavior of these compounds under various environmental conditions (Torniainen et al., 1997).
Antitumor Effects
Compounds structurally related to this propanoic acid derivative have shown antitumor effects in studies. For instance, the quinoxaline derivatives XK469 and SH80 have been found to inhibit cytokinesis, promote polyploidy, and induce senescence in cancer cell lines, which may be significant in the development of new cancer treatments (Reiners et al., 2009).
Analytical Methods for Quality Control
Analytical methods, such as 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been developed and tested for quality control of active pharmaceutical ingredients in this category of compounds. This ensures the efficacy and safety of these compounds when used in pharmaceutical applications (Zubkov et al., 2016).
Eigenschaften
CAS-Nummer |
1347392-70-4 |
|---|---|
Produktname |
Propanoic acid, 2-((7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinyl)oxy)-, (2S)- |
Molekularformel |
C23H29FN2O4 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(2S)-2-[7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxoquinolin-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C23H29FN2O4/c1-14(23(28)29)30-21-13-26(16-9-5-6-10-16)20-12-19(18(24)11-17(20)22(21)27)25-15-7-3-2-4-8-15/h11-16,25H,2-10H2,1H3,(H,28,29)/t14-/m0/s1 |
InChI-Schlüssel |
CRWGPQQAFJBINX-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
SMILES |
CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
Kanonische SMILES |
CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ASP-1645; ASP 1645; ASP1645; UNII-M5SN288R8N; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



